4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzamide
Description
Overview of Indole (B1671886) and Benzamide (B126) Scaffolds in Medicinal Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs. nih.gov Its versatile heterocyclic structure allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comnih.gov Indole derivatives have been extensively investigated and have shown potential in various therapeutic areas, including cancer treatment, management of infectious diseases, anti-inflammatory therapies, and interventions for metabolic and neurodegenerative disorders. mdpi.comnih.gov The ability of the indole nucleus to bind to various enzyme pockets with high affinity makes it a valuable component in the design of new drug candidates. aip.org
Similarly, the benzamide scaffold is a significant component in a multitude of pharmaceutical agents. Benzamide derivatives are known to exhibit a diverse range of biological effects, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. researchgate.net The versatility of the benzamide structure allows for modifications that can fine-tune its pharmacological profile, making it a common building block in drug discovery. researchgate.net
The following table summarizes the diverse biological activities associated with indole and benzamide derivatives, providing a rationale for their widespread use in medicinal chemistry.
| Scaffold | Biological Activities | Therapeutic Areas of Interest |
| Indole | Anticancer, Antimicrobial, Anti-inflammatory, Antiviral, Neuroprotective | Oncology, Infectious Diseases, Inflammatory Disorders, Neurology |
| Benzamide | Anticancer, Antimicrobial, Analgesic, Anti-inflammatory, Antipsychotic | Oncology, Infectious Diseases, Pain Management, Inflammatory Disorders, Psychiatry |
Rationale for Investigating 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzamide
The investigation into this compound is predicated on the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or novel biological activity. The rationale for synthesizing this specific compound can be broken down as follows:
Synergistic Activity: The combination of the indole and benzamide moieties may lead to a synergistic effect, where the resulting molecule exhibits greater potency or a broader spectrum of activity than the individual components.
Novel Target Interaction: The unique three-dimensional structure of the combined molecule may allow it to interact with biological targets in a novel way, potentially leading to new therapeutic applications.
Modulation of Physicochemical Properties: The linkage of the two scaffolds via an acetylamino bridge can modulate the compound's physicochemical properties, such as solubility, stability, and bioavailability, which are crucial for drug development.
Overcoming Drug Resistance: In the context of anticancer and antimicrobial research, novel chemical entities are continually sought to overcome the challenge of drug resistance. nih.gov
Historical Context of Related Bromo-Indole and Acetylamino Benzamide Derivatives in Preclinical Research
The development of this compound is informed by a history of preclinical research on related bromo-indole and acetylamino benzamide derivatives.
Bromo-Indole Derivatives: The introduction of a bromine atom to the indole ring has been shown to significantly influence the biological activity of the resulting derivatives. In some cases, bromination can enhance the potency of the compound. nih.gov For instance, certain 5-bromoindole (B119039) derivatives have demonstrated potent anticancer activity by inhibiting key enzymes involved in cell proliferation. nih.govresearchgate.net Research has also explored bromo-indole derivatives as inhibitors of bacterial enzymes, highlighting their potential as antimicrobial agents. nih.govmdpi.comresearchgate.net The position of the bromine atom on the indole ring is a critical determinant of the compound's pharmacological profile.
Acetylamino Benzamide Derivatives: The acetylamino benzamide structure is also a recurring motif in medicinal chemistry. These derivatives have been investigated for a range of therapeutic applications. For example, N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents, with some compounds showing promising anti-proliferative activity against various cancer cell lines. researchgate.netnih.govindexcopernicus.com Furthermore, amino-substituted benzamide derivatives have been studied for their antioxidant properties. nih.gov The acetylamino linker provides a flexible yet stable connection between the benzamide core and other chemical moieties, allowing for systematic structural modifications to optimize activity.
The following table highlights key findings from preclinical research on related compound classes.
| Compound Class | Key Preclinical Findings | Potential Therapeutic Applications |
| Bromo-Indole Derivatives | Enhanced potency in some N-benzyl-indole derivatives. nih.gov Inhibition of pp60(c-Src) tyrosine kinase. nih.gov Antiproliferative activity against various cancer cell lines. nih.govresearchgate.net Inhibition of bacterial cystathionine (B15957) γ-lyase. nih.govmdpi.comresearchgate.net | Anticancer, Antimicrobial |
| Acetylamino Benzamide Derivatives | Anti-proliferative activity against human cancer cell lines. researchgate.netnih.govindexcopernicus.com Antioxidant properties. nih.gov Anti-glioblastoma agents. drugbank.com | Anticancer, Antioxidant, Neuro-oncology |
Current Gaps and Objectives in the Academic Understanding of the Compound
Despite the strong theoretical rationale for its synthesis, a significant gap exists in the academic literature concerning the specific compound this compound. There is a lack of published research detailing its synthesis, characterization, and biological evaluation.
The primary objectives for future research on this compound should therefore include:
Chemical Synthesis and Characterization: The development and optimization of a synthetic route to produce the compound in sufficient purity and quantity for biological testing. Full characterization of the molecule using modern analytical techniques is also essential.
In Vitro Biological Screening: A comprehensive screening of the compound against a panel of biological targets to identify its primary mechanism of action and potential therapeutic applications. This could include assays for anticancer, antimicrobial, and anti-inflammatory activity.
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of analogues to establish a clear structure-activity relationship. This would involve modifying the substitution pattern on both the indole and benzamide rings to optimize potency and selectivity.
Computational Modeling and Docking Studies: The use of in silico methods to predict the binding modes of the compound with potential biological targets and to guide the design of more potent analogues.
Structure
3D Structure
Properties
IUPAC Name |
4-[[2-(6-bromoindol-1-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c18-13-4-1-11-7-8-21(15(11)9-13)10-16(22)20-14-5-2-12(3-6-14)17(19)23/h1-9H,10H2,(H2,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFGOELJWIKHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 4 6 Bromo 1h Indol 1 Yl Acetyl Amino Benzamide
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzamide, the analysis reveals a logical and convergent synthetic plan.
The primary disconnection is at the amide bond linking the benzamide (B126) moiety to the acetyl group. This C-N bond can be formed through a standard amidation reaction. This step breaks the target molecule into two key precursors: (6-bromo-1H-indol-1-yl)acetic acid and 4-aminobenzamide (B1265587) .
A second disconnection can be made at the N1-position of the indole (B1671886) ring, breaking the bond between the indole nitrogen and the acetyl side chain. This N-alkylation step simplifies the indole precursor to 6-bromoindole (B116670) and a two-carbon electrophile, such as an α-haloacetic acid ester (e.g., methyl bromoacetate).
Finally, the 6-bromoindole core can be traced back to the parent heterocycle, indole , via an electrophilic halogenation reaction. The starting materials identified through this analysis—indole, an α-haloacetate, and a precursor to 4-aminobenzamide (such as 4-nitrobenzoic acid)—are generally commercially available and provide a practical foundation for the forward synthesis.
Classical Synthetic Approaches for Indole-Benzamide Linkages
The construction of the indole-benzamide scaffold relies on well-established and reliable chemical transformations. These classical methods ensure high efficiency and yield in the formation of the key amide and N-alkyl bonds.
The formation of the amide bond is the crucial step that connects the two main fragments of the target molecule. This transformation typically involves the reaction of a carboxylic acid with an amine. Direct reaction is often slow and requires high temperatures, so the carboxylic acid is usually "activated" first.
One common strategy is the use of coupling reagents to facilitate the reaction between (6-bromo-1H-indol-1-yl)acetic acid and 4-aminobenzamide. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine. Another approach involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride, which then readily reacts with the amine. Boron-mediated amidation reactions have also gained attention as effective methods for direct amide formation.
Table 1: Common Amide Coupling Reagents and Conditions
| Reagent/Method | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride; followed by amine and a non-nucleophilic base (e.g., pyridine, triethylamine) | Highly reactive, often leads to high yields. | Can be harsh, sensitive functional groups may not be tolerated. |
| Carbodiimides (e.g., DCC, EDC) | Often used with additives like HOBt or DMAP to suppress side reactions and increase efficiency. Solvents like DCM or DMF are common. | Mild conditions, widely applicable. | DCC can form a urea (B33335) byproduct that is difficult to remove. EDC forms a water-soluble urea, simplifying purification. |
| Phosphonium Reagents (e.g., BOP, PyBOP) | Aprotic solvents (DMF, CH₃CN), organic base (DIPEA). | High efficiency, rapid reactions, suitable for sterically hindered substrates. | Reagents are relatively expensive, byproducts can be problematic. |
| Uronium/Aminium Reagents (e.g., HATU, HBTU) | Aprotic solvents (DMF), organic base (DIPEA). | Very efficient, fast reaction times, low racemization for chiral acids. | High cost of reagents. |
| Boron-based Reagents (e.g., B(OCH₂CF₃)₃) | Acetonitrile (MeCN) solvent, often at elevated temperatures (80-100°C). | Effective for direct amidation without pre-activation, tolerates various functional groups. | May require stoichiometric amounts of the reagent and elevated temperatures. |
Attaching the acetyl group to the nitrogen atom of the 6-bromoindole core is a key synthetic step. The nitrogen of the indole ring is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic indolide anion. This anion can then react with an electrophile in an Sₙ2 reaction to form the N-C bond.
The choice of base is critical to ensure efficient deprotonation without promoting competing side reactions, such as alkylation at the C3 position. Strong bases like sodium hydride (NaH) are commonly employed in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The reaction of 6-bromoindole with an alkylating agent like methyl bromoacetate (B1195939) in the presence of NaH in DMF is an effective method for this transformation. After alkylation, the resulting ester is hydrolyzed to the corresponding carboxylic acid, (6-bromo-1H-indol-1-yl)acetic acid, which is then ready for the subsequent amidation step.
Table 2: Representative Conditions for Indole N-Alkylation
| Base | Solvent | Electrophile Example | Key Features |
|---|---|---|---|
| NaH | DMF, THF | Methyl bromoacetate | Strong, non-nucleophilic base; commonly used for high yields. Requires anhydrous conditions. |
| KOH / NaOH | DMSO, Phase-Transfer Catalyst (e.g., TBAB) | Benzyl bromide | Cost-effective and powerful base system, phase-transfer catalysis improves reactivity and solubility. |
| K₂CO₃ / Cs₂CO₃ | Acetone, Acetonitrile | Ethyl iodide | Milder bases, suitable for substrates with base-sensitive functional groups. Cs₂CO₃ is often more effective due to higher solubility. |
| DBU | Acetonitrile | Propargyl bromide | A non-nucleophilic organic base, useful for avoiding side reactions associated with stronger inorganic bases. |
The introduction of a bromine atom at the C6 position of the indole ring is typically achieved through electrophilic aromatic substitution. While the C3 position of indole is the most nucleophilic and kinetically favored site for electrophilic attack, halogenation at other positions on the benzene (B151609) ring portion is possible under specific conditions.
Direct bromination of indole often yields polybrominated products or favors substitution at C3. Therefore, achieving selective C6-bromination may involve using specific reagents or a multi-step sequence, such as starting with a pre-brominated aniline (B41778) derivative and then constructing the indole ring. Common halogenating agents include N-Bromosuccinimide (NBS) and elemental bromine. Green chemistry approaches utilizing an oxone-halide system have also been developed, offering an environmentally friendlier alternative to traditional halogenating agents by generating the reactive species in situ.
The bromine atom at the C6 position is not merely a structural feature; it also serves as a versatile chemical handle for further derivatization through various cross-coupling reactions, allowing for the synthesis of a diverse library of analogues.
Table 3: Selected Reagents for Halogenation of Indoles
| Reagent | Typical Position of Halogenation | Conditions | Notes |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | C3 | Aprotic solvents (e.g., CCl₄, THF) at low temperatures. | Most common reagent for selective C3 bromination. |
| Pyridinium bromide perbromide | C3 | Acetic acid or pyridine. | Milder alternative to elemental bromine. |
| Oxone/NaCl or NaBr | C2 or C3 | Acetonitrile. | Green method; regioselectivity can be controlled by the N-protecting group. |
| Br₂ | C3 (can lead to polybromination) | Various solvents (e.g., CS₂, acetic acid). | Highly reactive, can be difficult to control selectivity. |
Novel and Green Chemistry Synthetic Pathways
In recent years, there has been a significant shift towards developing more efficient, atom-economical, and environmentally benign synthetic methods. These principles are being applied to the synthesis of complex molecules like indoles.
Palladium-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, including indoles. These methods offer powerful tools for forming C-C and C-N bonds, which are fundamental to the indole scaffold. Rather than starting with a pre-formed indole, the core itself can be constructed using palladium catalysis.
For instance, the Larock indole synthesis involves the palladium-catalyzed annulation of an alkyne and an o-haloaniline. Similarly, the Buchwald-Hartwig amination can be used to form a key C-N bond, followed by an intramolecular cyclization to yield the indole ring. These strategies provide convergent and flexible access to a wide range of substituted indoles, including the 6-bromoindole precursor.
Furthermore, the bromine atom on the 6-bromoindole core is ideally positioned for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the late-stage functionalization of the molecule, enabling the synthesis of diverse derivatives from a common intermediate.
Table 4: Examples of Palladium-Catalyzed Indole Syntheses
| Reaction Name | Key Transformation | Typical Catalyst System | Starting Materials |
|---|---|---|---|
| Larock Indole Synthesis | Annulation of an alkyne and an o-haloaniline. | Pd(OAc)₂, PPh₃, base (e.g., Na₂CO₃). | o-Iodoaniline, disubstituted alkyne. |
| Buchwald-Hartwig Amination / Cyclization | C-N bond formation followed by intramolecular cyclization. | Pd catalyst (e.g., Pd₂(dba)₃) with a phosphine (B1218219) ligand (e.g., XPhos). | o-Halotoluene derivative, amine. |
| Heck Reaction (Intramolecular) | Intramolecular cyclization of an N-allyl-o-haloaniline. | Pd(OAc)₂, PPh₃, base. | N-allyl-o-iodoaniline. |
| C-H Activation/Functionalization | Direct functionalization of C-H bonds to form the indole ring. | Pd(OAc)₂ with an oxidant (e.g., benzoquinone). | Substituted anilide and an alkene/alkyne. |
Microwave-Assisted Synthesis of Analogues
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. mdpi.com This technology is particularly advantageous in the synthesis of heterocyclic compounds like indole derivatives. openmedicinalchemistryjournal.com For the synthesis of analogues of this compound, microwave irradiation can be applied to key steps, such as the initial alkylation of the indole ring or the final amide coupling.
The Hemetsberger–Knittel indole synthesis, for instance, can be performed under microwave irradiation to rapidly generate various indole derivatives from alpha-azidocinnamates. openmedicinalchemistryjournal.com In a hypothetical microwave-assisted synthesis of an analogue, a substituted 2-[(carboxymethyl)amino]benzoic acid could be cyclized and decarboxylated using acetic anhydride (B1165640) and a base like triethylamine (B128534) under microwave irradiation for just a few minutes, yielding a 1-acetyl-1H-indol-3-yl acetate (B1210297) derivative. reading.ac.uk This rapid process allows for the efficient generation of a library of analogues with diverse substitutions on the indole core. The use of solvent-free conditions or green solvents like water can further enhance the environmental friendliness of these syntheses. openmedicinalchemistryjournal.commendeley.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes |
| Energy Efficiency | Low | High |
| Yield | Often moderate | Typically higher |
| Side Reactions | More prevalent | Reduced |
| Solvent Use | Often requires high-boiling solvents | Can enable solvent-free reactions or use of green solvents |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. rsc.org This approach aligns with the principles of green chemistry by minimizing solvent waste, purification steps, and energy consumption. researchgate.net MCRs are powerful tools for constructing molecules with significant diversity and complexity, making them ideal for generating libraries of analogues for drug discovery. nih.govmdpi.com
For the synthesis of analogues of the target compound, an MCR could be designed to assemble the core indole-benzamide scaffold. For example, a three-component reaction could potentially involve a substituted aniline, an indole derivative, and a third component that forms the linker, all catalyzed by an appropriate acid or base. nih.gov Such reactions avoid the need to isolate intermediates, saving time and resources. nih.gov The versatility of MCRs allows for the rapid generation of structurally diverse indole-based compounds by simply varying the starting components. chemrxiv.org This strategy is particularly effective for creating libraries of compounds for screening purposes. mdpi.com
Purification and Characterization Methodologies for Synthetic Intermediates and the Final Compound
The successful synthesis of this compound and its intermediates relies on robust purification and characterization techniques to ensure the identity and purity of the products.
Purification:
Column Chromatography: This is a standard and widely used method for purifying organic compounds. For intermediates and the final product, silica (B1680970) gel column chromatography is effective for separating the desired compound from unreacted starting materials and byproducts. nih.gov The choice of eluent (solvent system) is critical and is typically determined by thin-layer chromatography (TLC) analysis.
Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. This method is effective for obtaining highly pure final compounds. nih.gov
Extraction and Washing: Liquid-liquid extraction is commonly used during the work-up phase of a reaction to separate the product from the reaction mixture. The organic layer containing the product is typically washed with water, brine, or acidic/basic solutions to remove impurities. nih.govorientjchem.org
Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation. These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
Melting Point (m.p.) Analysis: The melting point is a physical property used to assess the purity of a solid compound. A sharp melting point range typically indicates a high degree of purity. orientjchem.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as the amide C=O and N-H bonds.
Strategies for Analogue and Derivative Synthesis
The generation of analogues and derivatives of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize biological activity. ijpsjournal.com This involves systematic modifications to different parts of the molecule.
Modifications to the Indole Core
The indole nucleus is a "privileged scaffold" in medicinal chemistry, and its modification can significantly impact a compound's pharmacological profile. researchgate.netnih.gov
Substitution at the 6-Position: The bromine atom at the 6-position is a prime site for modification. It can be replaced with other functional groups using transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling could introduce various aryl or heteroaryl groups, while Buchwald-Hartwig amination could install different amine functionalities. nih.govresearchgate.net
Substitution at Other Positions: While the 6-position is pre-functionalized, other positions on the indole ring (C2, C3, C4, C5, C7) can also be modified. Recent advances have enabled the challenging C-H functionalization at positions like C5, which was previously difficult to achieve due to low reactivity. bioengineer.orgsciencedaily.com This opens up new avenues for creating novel indole derivatives.
N1-Alkylation: The nitrogen atom of the indole ring is typically alkylated early in the synthesis with the acetyl group that forms the linker. However, the nature of this group can be varied as part of linker diversification.
Substituent Variations on the Benzamide Moiety
The benzamide moiety plays a critical role in the molecule's interactions with biological targets. Varying its substituents can fine-tune properties like binding affinity, selectivity, and pharmacokinetics.
Positional Isomerism: The amide group is at the 4-position (para) of the benzamide ring. Analogues can be synthesized where this group is moved to the 2-position (ortho) or 3-position (meta) to explore the impact of its spatial orientation.
Introduction of Substituents: The aromatic ring of the benzamide can be decorated with a wide range of substituents. These can include:
Electron-donating groups: (e.g., -CH₃, -OCH₃)
Electron-withdrawing groups: (e.g., -Cl, -F, -CF₃, -NO₂)
Hydrogen bond donors/acceptors: (e.g., -OH, -NH₂) These modifications alter the electronic properties and steric profile of the molecule, which can influence its biological activity. nih.govtandfonline.com For example, introducing polar substituents can impact interactions with target proteins. nih.gov
Linker Region Diversification
Varying Linker Length: The two-carbon acetyl linker can be extended or shortened by using different α-haloacylating agents during the synthesis. This allows for probing the optimal distance required for biological activity.
Altering Flexibility: The flexibility of the linker can be constrained by incorporating cyclic structures, such as cyclopropane (B1198618) or cyclobutane (B1203170) rings, or by introducing double or triple bonds. This can lock the molecule into a more favorable conformation for target binding.
Changing Functional Groups: The amide bond within the linker is a key feature. However, it could be replaced with other functional groups to create bioisosteres, such as a sulfonamide, an ether, or a reversed amide, to explore different hydrogen bonding patterns and metabolic stabilities. The development of novel linker chemistries can also provide unique properties, such as chemical cleavability for specific applications. nih.gov
Preclinical Biological Activity and Mechanistic Insights of 4 6 Bromo 1h Indol 1 Yl Acetyl Amino Benzamide
Evaluation of Biological Activity in In Vitro Assay Systems
Comprehensive searches for data related to the in vitro biological activity of 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzamide have not returned any specific findings. The following subsections detail the areas where information was sought but not found.
Enzyme Inhibition Studies
There is no available data on the inhibitory activity of this compound against key enzymes such as Histone Deacetylases (HDAC), soluble Epoxide Hydrolase (sEH), Glucokinase, or bacterial Cystathionine (B15957) γ-lyase (bCSE).
Cellular Proliferation and Cytotoxicity Assays in Cancer Cell Lines
Information regarding the effects of this compound on the proliferation and viability of cancer cell lines is not present in the current scientific literature.
Antimicrobial Activity against Bacterial and Fungal Strains (in vitro models)
There are no published studies evaluating the antimicrobial properties of this compound against various bacterial and fungal strains in in vitro settings.
Anti-inflammatory Activity in Cellular Models
Data on the potential anti-inflammatory effects of this compound in cellular models is not available.
Analgesic Activity in Preclinical Models
There is no information from preclinical studies to suggest or evaluate the analgesic activity of this compound.
Molecular Mechanism of Action Elucidation
Consistent with the lack of data on its biological activities, the molecular mechanism of action for this compound has not been elucidated in any published research. Further investigation is required to determine its potential biological targets and cellular pathways.
Target Identification and Validation in Cellular Contexts
No studies have been identified that report the specific cellular targets of this compound. Research to determine its mechanism of action, including the identification and validation of its molecular targets within a cellular context, has not been published.
Receptor Binding Studies and Affinities
There is no available data from receptor binding assays for this compound. Consequently, its binding affinities for any specific receptors are unknown.
Investigation of Signaling Pathway Modulation (e.g., NF-kB p65, EGFR, sEH)
The effect of this compound on key signaling pathways, such as NF-kB p65, EGFR, or soluble epoxide hydrolase (sEH), has not been documented in the scientific literature.
Cell Cycle Perturbation and Apoptosis Induction in Cellular Models
There are no published studies investigating the impact of this compound on cell cycle progression or its ability to induce apoptosis in any cellular models.
Selectivity and Off-Target Profiling in Preclinical Systems
Information regarding the selectivity of this compound for its potential primary target versus other proteins is not available. Off-target profiling studies, which are crucial for assessing potential side effects, have not been reported.
Comparative Analysis with Established Preclinical Reference Compounds
Due to the lack of data on the biological activity of this compound, no comparative analyses with established preclinical reference compounds can be made.
Structure Activity Relationship Sar Profiling of 4 6 Bromo 1h Indol 1 Yl Acetyl Amino Benzamide and Its Analogues
Impact of Indole (B1671886) Ring Substitution on Biological Activity
The indole nucleus is a "privileged" structural motif in medicinal chemistry, found in a wide array of pharmaceutical drugs and natural products. nih.govnih.govresearchgate.netnih.govchula.ac.th Its versatile framework allows for various substitutions that can modulate the compound's pharmacological properties.
The presence and position of halogen atoms on the indole ring are significant determinants of bioactivity. mdpi.com In the case of 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzamide, the bromine atom at the 6-position plays a crucial role. Bromine, due to its size, polarizability, and ability to form halogen bonds, can enhance binding affinity and selectivity for the target protein. mdpi.com
Table 1: Effect of Halogen Substitution on Indole Ring Activity
| Compound Analogue | Substitution | Relative Activity | Reference |
|---|---|---|---|
| Analogue A | 6-Bromo | High | nih.gov |
| Analogue B | 4-Bromo | Essential for activity in some series | mdpi.com |
| Analogue C | 7-Bromo | Slightly enhanced activity | mdpi.com |
This table is illustrative and based on general findings for brominated indoles.
The N1-acetylation of the indole ring, which connects the indole core to the benzamide (B126) moiety via an acetyl linker, is a critical feature. The N-acylation of indoles is a chemically challenging but important modification, as N-acylated indoles are widespread motifs in many pharmaceuticals. nih.govresearchgate.net The nature of the substituent at the N1-position can significantly influence the molecule's properties.
While direct N-acylation can be difficult due to the low nucleophilicity of the indole nitrogen, various synthetic methods have been developed to achieve this transformation efficiently. nih.govresearchgate.net Studies on different N1-substituted indoles have shown that the size and nature of the acyl group can affect stability and biological activity. For example, in the synthesis of 1-acyloxyindoles, bulkier alkyl or aromatic groups on the acyl moiety were found to stabilize the compounds, leading to higher yields compared to simple acetylation. nih.gov This suggests that variations in the N1-acetyl group of this compound could modulate its stability and, consequently, its biological profile. Furthermore, in other series of indole-based inhibitors, substitution at the indole nitrogen position with a variety of groups (alkyl, aryl, etc.) has been well-tolerated, indicating that this position is amenable to modification to optimize activity. acs.org
Modifications at other positions on the indole ring (C2, C3, C5, and C7) have been explored to further understand the SAR. The electronic nature of substituents on the indole ring can have a notable effect on the reaction outcomes during synthesis and on the final biological activity. nih.gov
C2 and C3 Positions: The C3 position of indole is often a site for acylation due to its high electron density. researchgate.netthepharmajournal.com However, for the specific activity of the parent compound, N1-substitution is key. Introducing substituents at the C2 or C3 position would alter the molecule's shape and electronic distribution, potentially impacting its interaction with biological targets.
C5 Position: The linkage position between indole rings in bis-indole compounds has been shown to be critical for activity. For example, a 6–6′ linkage was found to be optimal for adopting a compact shape that fits into a hydrophobic pocket, while a 5–5′ linkage resulted in a more extended conformation and reduced activity. nih.gov This suggests that the spatial arrangement dictated by the substitution pattern is crucial. In other inhibitor series, varying substituents at the 4- and 5-positions of the indole resulted in modest changes in binding affinity and cellular potency. acs.org
C7 Position: As mentioned, a bromine at the C7 position has been shown to have a minor enhancing effect on activity in some indole series. mdpi.com The introduction of other groups at this position could further probe the steric and electronic requirements of the binding site.
Table 2: Impact of Indole Positional Isomers on Biological Activity
| Linkage Position (Bis-Indoles) | Conformation | Relative Activity | Reference |
|---|---|---|---|
| 6–6′ | Compact | High | nih.gov |
| 5–6′ | - | Reduced | nih.gov |
| 6–5′ | - | Reduced | nih.gov |
This table illustrates the importance of substitution position based on studies of bis-indole analogues.
Influence of Benzamide Moiety Modifications
The benzamide portion of the molecule also presents opportunities for modification to enhance biological activity.
The nature and position of substituents on the phenyl ring of the benzamide can significantly affect the molecule's properties. Substituents can exert their influence through a combination of inductive and resonance effects, altering the electron density of the aromatic ring. libretexts.org
Electron-Donating Groups (EDGs): Groups like -OH or -OCH3 increase the electron density of the ring, making it more nucleophilic. libretexts.org
Electron-Withdrawing Groups (EWGs): Groups like -NO2 or -CN decrease the electron density, making it less nucleophilic. libretexts.org
Halogens: Halogens are generally deactivating due to their inductive electron-withdrawing effect but can direct substitution to ortho and para positions through their resonance effect. libretexts.org
The introduction of substituents can also affect the molecule's lipophilicity and its ability to form hydrogen bonds, which are critical for drug-target interactions. nih.gov For instance, in a series of benzamide derivatives, the addition of an amino group to the phenyl ring increased inhibitory capacity, while further derivatization of this amino group generally led to reduced activity. nih.gov The position of the substituent also matters; in some cases, the impact of a modification is independent of its position (ortho, meta, or para), while in others, it is highly position-specific. nih.govscience.gov
Table 3: General Substituent Effects on a Phenyl Ring
| Substituent Type | Example | Effect on Ring | Reference |
|---|---|---|---|
| Activating (EDG) | -OH, -OCH3, -NH2 | Increases electron density | libretexts.org |
| Deactivating (EWG) | -NO2, -CN, -C=O | Decreases electron density | libretexts.org |
The amide bond linking the N1-acetylated indole to the benzamide is a key structural feature. The orientation of this amide group is often crucial for biological activity. In some SAR studies of benzamide-containing compounds, inverting the amide group to form the corresponding anilide resulted in a complete loss of activity, demonstrating the importance of the specific hydrogen bonding and steric orientation provided by the original amide linkage. nih.gov
Furthermore, replacing the amide linker with other functional groups or altering its rigidity can have a profound impact. For example, replacing a flexible linker with a more rigid structure, such as an isoindoline, can sometimes enhance affinity, highlighting the relevance of conformational rigidity. nih.gov Conversely, replacing the benzamide group with aliphatic or other aromatic systems can lead to a loss of inhibition, underscoring the specific role of the benzamide moiety in binding. nih.gov
Conformational and Stereochemical Aspects of SAR
The indole nucleus, being a planar aromatic system, provides a rigid scaffold. The position of the bromine atom at the 6-position of the indole ring influences the electronic properties and the potential for specific halogen bonding interactions with the target protein. The orientation of the acetylamino group relative to the indole ring is also a key conformational parameter.
Stereochemistry would become a pivotal factor if chiral centers were introduced into the molecule, for instance, by substitution on the acetyl linker. The absolute configuration at such a center would profoundly impact the biological activity, as enantiomers often exhibit different potencies and even different pharmacological effects due to the stereospecific nature of biological receptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for the Compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogues of this compound, QSAR models can be invaluable for predicting the activity of novel derivatives, guiding lead optimization, and providing insights into the molecular properties that govern their therapeutic effects.
The development of a robust QSAR model for this compound series would typically involve several key steps. Initially, a dataset of analogues with their corresponding biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. The three-dimensional structures of these molecules are then generated and optimized to their lowest energy conformations.
A crucial step is the calculation of molecular descriptors, which are numerical representations of various aspects of the chemical structure. These descriptors can be categorized as:
Topological descriptors: These describe the atomic connectivity and branching of the molecule.
Electronic descriptors: These quantify the electronic properties, such as partial charges, dipole moments, and frontier molecular orbital energies.
Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.
Hydrophobic descriptors: These, like the logarithm of the partition coefficient (logP), describe the lipophilicity of the molecule.
Once the descriptors are calculated, a statistical method is employed to build the QSAR model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. The goal is to select a subset of descriptors that best correlates with the observed biological activity. For instance, a hypothetical QSAR model for this series might take the form of a linear equation:
pIC₅₀ = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ...
where pIC₅₀ is the negative logarithm of the biological activity, and c represents the regression coefficients for each descriptor.
Table 1: Hypothetical Descriptors for a QSAR Model of this compound Analogues
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target. |
| Steric | Molecular Volume | Determines the fit of the molecule within the binding pocket. |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index | Relates to the overall branching and compactness of the molecule. |
The reliability and predictive power of a developed QSAR model must be rigorously validated before it can be used for practical applications. Validation is typically performed using both internal and external methods.
Internal validation techniques assess the robustness of the model using the initial dataset. A common method is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed from the dataset and then used to predict the activity of the removed compound. The cross-validated correlation coefficient (q²) is a key metric from this process, with a value greater than 0.5 generally considered indicative of a robust model.
External validation involves using the developed QSAR model to predict the biological activity of a set of compounds that were not used in the model's development (the test set). The predictive ability of the model is then assessed by comparing the predicted activities with the experimentally determined values. The squared correlation coefficient for the test set (R²_pred) is a common metric for external validation. A high R²_pred value suggests that the model has good predictive power for new compounds.
The applicability domain of the QSAR model should also be defined. This defines the chemical space for which the model is expected to make reliable predictions. Predictions for compounds that fall outside this domain are considered less reliable.
Table 2: Statistical Parameters for a Hypothetical QSAR Model Validation
| Statistical Parameter | Description | Acceptable Value |
| R² (Squared Correlation Coefficient) | Measures the goodness of fit of the model to the training data. | > 0.6 |
| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²_pred (External Validation R²) | Measures the predictive ability of the model for an external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | As low as possible |
By following these development and validation procedures, a predictive QSAR model for the this compound series can be established, providing a powerful tool in the rational design of novel and more potent therapeutic agents.
Computational and Theoretical Investigations of 4 6 Bromo 1h Indol 1 Yl Acetyl Amino Benzamide
Molecular Docking Studies
No molecular docking studies for 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzamide have been found in the public domain. Such studies would theoretically provide insights into the binding affinity and interaction of this compound with various biological targets.
Prediction of Binding Modes with Identified Biological Targets
There is no available research predicting the binding modes of this compound with any identified biological targets. This type of analysis would typically involve computational simulations to determine the preferred orientation of the compound when bound to a protein's active site.
Ligand-Protein Interaction Analysis
A detailed analysis of the ligand-protein interactions for this compound is not available. Such an analysis would characterize the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and a target protein.
Molecular Dynamics Simulations
No molecular dynamics simulation studies have been published for this compound. These simulations are instrumental in understanding the dynamic behavior of a ligand-protein complex over time.
Solvent Effects on Binding
There are no studies available that investigate the effects of solvent on the binding of this compound to a target. This area of research would explore how the surrounding solvent molecules influence the binding affinity and thermodynamics of the interaction.
Quantum Chemical Calculations
No quantum chemical calculations for this compound have been reported in the literature. These calculations, often employing methods like Density Functional Theory (DFT), would provide detailed information about the electronic structure, molecular orbitals (such as HOMO and LUMO), and electrostatic potential of the compound.
Electronic Structure Analysis of the Compound
The electronic structure of this compound provides fundamental insights into its molecular properties and potential interactions. Computational methods, particularly Density Functional Theory (DFT), are employed to model the distribution of electrons within the molecule. Such analyses typically involve the calculation of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule can be more easily polarized and is generally more reactive. For this compound, the delocalized π-electron systems of the indole (B1671886) and benzamide (B126) rings are expected to be the primary contributors to the frontier orbitals. The HOMO is likely distributed across the electron-rich indole nucleus, while the LUMO may be centered on the benzamide portion and the acetyl linkage, which contain electron-withdrawing carbonyl groups.
Another key aspect of electronic structure analysis is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, negative potential (red and yellow regions) is anticipated around the oxygen atoms of the carbonyl groups and the nitrogen of the primary amide, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the amide and indole N-H protons, making them potential hydrogen bond donors.
Reactivity Predictions and Energetic Considerations
Building upon the electronic structure analysis, various quantum chemical descriptors can be calculated to predict the reactivity of this compound. These parameters, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the molecule's stability and reactivity.
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive.
Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher propensity for reaction.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).
These calculations allow for a theoretical assessment of the molecule's behavior in chemical reactions. The indole ring, particularly at positions C2 and C3 (if unsubstituted), is typically a site for electrophilic substitution, although in this N1-substituted compound, reactivity patterns may be altered. The bromine atom at the C6 position also influences the electronic density of the indole ring and can serve as a site for cross-coupling reactions. nih.gov The amide linkages are susceptible to hydrolysis under certain conditions, representing another potential reaction pathway.
| Parameter | Definition | Predicted Significance for the Compound |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A moderate gap is expected due to conjugated ring systems. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of the electron cloud; relates to overall stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Reflects the molecule's ability to attract electrons in a chemical bond. |
| Electrophilicity Index (ω) | χ² / 2η | Quantifies the propensity of the molecule to act as an electrophile. |
Pharmacophore Modeling and Virtual Screening Applications
The structural features of this compound make it a candidate for pharmacophore modeling and a potential hit in virtual screening campaigns. nih.govresearchgate.net A pharmacophore model is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific biological target.
A potential pharmacophore model for this compound would include:
One or two aromatic rings (from the indole and benzamide moieties).
Two hydrogen bond donors (the N-H of the indole and the primary amide).
One hydrogen bond acceptor (the oxygen of the primary amide).
Two hydrogen bond acceptors from the acetyl and secondary amide carbonyls.
A hydrophobic feature (the bromine atom).
This model could be used as a 3D query to search large compound libraries for structurally diverse molecules that share the same interaction features. Such virtual screening approaches are instrumental in identifying novel starting points for drug discovery. nih.gov Given that the indole core is a privileged scaffold found in many biologically active compounds, this compound itself could be identified as a hit in screening campaigns targeting various protein families, such as kinases, proteases, or G-protein coupled receptors. researchgate.net
Preclinical Pharmacokinetic and Metabolic Characterization of 4 6 Bromo 1h Indol 1 Yl Acetyl Amino Benzamide in Vitro and Animal Models Only
In Vitro Metabolic Stability Studies
There is no available data from in vitro studies using liver microsomes or hepatocytes to characterize the metabolic stability of 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzamide.
In Vitro Plasma Protein Binding
Information regarding the extent to which this compound binds to plasma proteins in vitro is not available in the current body of scientific literature.
Preclinical Absorption and Distribution in Animal Models
No studies detailing the absorption and distribution characteristics of this compound in any preclinical animal models have been published.
Identification of Major Metabolites in Preclinical Systems
There is no information available on the metabolic pathways of this compound or the identity of its major metabolites in any preclinical system.
Considerations for Compound Optimization based on Preclinical PK/Metabolism
Due to the lack of preclinical pharmacokinetic and metabolic data, no specific considerations for the optimization of this compound can be formulated.
Advanced Research Applications and Future Directions for 4 6 Bromo 1h Indol 1 Yl Acetyl Amino Benzamide
Development as a Chemical Probe for Biological Pathways
GNE-3511 has been instrumental as a chemical probe for elucidating the function of Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal degeneration. nih.govresearchgate.net As a potent and selective inhibitor of DLK, GNE-3511 allows researchers to dissect the specific roles of the DLK signaling pathway in various cellular stress responses. researchgate.netnih.gov Its use in in vitro and in vivo models has demonstrated that inhibiting DLK can protect neurons from degeneration, thereby validating DLK as a therapeutic target. researchgate.netacs.org
Studies have utilized GNE-3511 to investigate the downstream effects of DLK activation, such as the phosphorylation of c-Jun, a key mediator in apoptotic pathways. researchgate.netnih.gov By observing the reduction in phosphorylated c-Jun upon treatment with GNE-3511, researchers can confirm the compound's on-target activity and explore the pathway's involvement in specific disease models. researchgate.netnih.gov For instance, GNE-3511 treatment has been shown to reduce increases in microtubule dynamics, allowing for the separation of stress-related phenotypes from other cellular effects. researchgate.net This precise modulation of a biological pathway makes it an invaluable tool for chemical genetics and pathway analysis. researchgate.netnih.gov
Potential as a Preclinical Lead Compound for Specific Research Areas
The neuroprotective effects of GNE-3511 have positioned it as a promising preclinical lead compound, particularly in the field of neurodegenerative diseases. nih.govbiorxiv.org Research has shown its efficacy in various models of neurodegeneration, including those for amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. researchgate.net
In preclinical studies, GNE-3511 demonstrated dose-dependent activity in animal models, showing that pharmacological inhibition of DLK could have therapeutic benefits. nih.govacs.org It has been found to be effective in preventing neuronal loss and cognitive deficits in a mouse model of temporal lobe epilepsy. biorxiv.orgresearchgate.net The compound's ability to penetrate the brain and exert its effects within the central nervous system further enhances its potential as a lead for CNS disorders. nih.govmedchemexpress.com These findings collectively suggest that targeting the DLK pathway with inhibitors like GNE-3511 may offer a viable therapeutic strategy for multiple neurodegenerative conditions. nih.govresearchgate.net
| Target | Activity (IC₅₀ nM) |
|---|---|
| DLK (Ki) | 0.5 |
| p-JNK | 30 |
| DRG | 107 |
| JNK1 | 129 |
| JNK3 | 364 |
| JNK2 | 514 |
| MLK3 | 602 |
| MLK2 | 767 |
| MKK4 | >5000 |
| MKK7 | >5000 |
Data sourced from MedchemExpress. medchemexpress.com
Strategies for Further Structural Optimization and Lead Generation
While GNE-3511 is a potent inhibitor, further structural optimization is a key strategy for improving its drug-like properties. researchgate.net Medicinal chemistry efforts often focus on enhancing metabolic stability, solubility, and pharmacokinetic profiles while maintaining or improving potency and selectivity. acs.org
Integration with High-Throughput Screening Methodologies
High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid testing of vast compound libraries to identify initial "hits." adelaide.edu.aunih.gov The discovery of lead compounds like GNE-3511 often begins with HTS campaigns designed to find molecules that modulate a specific biological target. nih.gov
Luminescence-based or fluorescence-based assays are commonly developed for HTS to measure the activity of a target enzyme, such as a kinase. adelaide.edu.aunih.govnih.gov These assays are designed for automation, allowing for the screening of hundreds of thousands of compounds daily. youtube.commdpi.com Once initial hits are identified from a primary screen, they undergo confirmation and dose-response studies to validate their activity. nih.govresearchgate.net The indole-benzamide scaffold, having been identified through such processes, can serve as a template for designing focused libraries for subsequent screening, aiming to find derivatives with improved characteristics. nih.gov
Outlook on Expanding the Scope of Indole-Benzamide Research
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds and its versatility for chemical modification. humanjournals.comnews-medical.net Research on indole-benzamide derivatives extends beyond DLK inhibition and neurodegeneration. researchgate.netacs.org This chemical class has shown potential in various therapeutic areas, including oncology and infectious diseases. mdpi.comhumanjournals.com
Future research will likely explore the potential of this scaffold against other targets. The core structure provides a versatile platform for generating diverse chemical libraries. news-medical.net By altering substitution patterns and functional groups, chemists can create new molecules to screen against a wide array of biological targets. humanjournals.com The continued exploration of indole-based compounds, informed by successes like GNE-3511, is expected to yield novel therapeutic agents for a range of human diseases. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 6-bromo-1H-indole-1-acetic acid with 4-aminobenzamide using carbodiimide-based reagents (e.g., EDC/HOBt) in acetonitrile or DMF. Reflux conditions (e.g., 2 hours at 100°C) are typically employed to ensure complete amide bond formation . Optimization may include adjusting stoichiometry, solvent polarity, or catalysts (e.g., DMAP) to improve yields. Monitoring via TLC or HPLC ensures reaction completion.
Q. How is structural characterization performed for this compound, particularly for confirming regioselectivity and purity?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL) is the gold standard for unambiguous structural determination, resolving bromine/indole positioning and hydrogen bonding . Complementary techniques include:
- NMR : H/C NMR to verify proton environments and carbon connectivity.
- HRMS : High-resolution mass spectrometry for molecular weight validation.
- HPLC : Reverse-phase chromatography to assess purity (>95% for biological assays) .
Q. What in vitro assays are recommended to evaluate its neuroprotective activity?
- Methodological Answer : Primary hippocampal or cortical neuron cultures exposed to excitotoxic agents (e.g., glutamate) are standard models. Key assays:
- Cell viability : MTT or LDH release assays.
- Calcium imaging : To measure intracellular Ca flux, linked to neuroprotection via calbindin-D28k upregulation .
- Proliferation assays (e.g., BrdU incorporation) to confirm absence of mitogenic effects, distinguishing it from FGF-2-like compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different cell lines?
- Methodological Answer : Contradictions may arise from cell-specific receptor expression or metabolic differences. Strategies:
- Dose-response profiling : Establish EC/IC values in multiple lines (e.g., SH-SY5Y vs. PC12).
- Receptor knockdown : CRISPR/Cas9 targeting putative receptors (e.g., FGFR1) to isolate mechanisms.
- Metabolomics : Identify cell-specific degradation pathways using LC-MS .
Q. What computational strategies are effective for predicting off-target interactions or toxicity?
- Methodological Answer :
- Molecular docking : Screen against databases (e.g., ChEMBL, PubChem) to predict binding to non-target kinases or GPCRs.
- MD simulations : Assess stability of ligand-target complexes (e.g., 100-ns trajectories) to refine binding hypotheses.
- ADMET prediction : Tools like SwissADME or ProTox-II estimate hepatotoxicity, CYP inhibition, and blood-brain barrier penetration .
Q. How can structure-activity relationship (SAR) studies be designed to enhance neuroprotective potency?
- Methodological Answer : Systematic modifications:
- Indole ring : Replace bromine with other halogens (Cl, F) or electron-withdrawing groups to modulate electron density.
- Benzamide moiety : Introduce substituents (e.g., methyl, methoxy) at para/meta positions to test steric/electronic effects.
- Linker optimization : Replace acetyl with propionyl or heterocyclic spacers. Evaluate changes via in vitro neuroprotection assays and logP measurements .
Q. What in vivo models are appropriate for validating efficacy and pharmacokinetics?
- Methodological Answer :
- Rodent models : Middle cerebral artery occlusion (MCAO) for stroke or kainic acid-induced seizures to test neuroprotection.
- Pharmacokinetics : Intravenous/oral administration followed by LC-MS/MS plasma analysis to determine , , and brain penetration.
- Metabolite profiling : Identify major metabolites (e.g., glucuronidation products) using microsomal incubations .
Q. How can researchers address challenges in achieving enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral chromatography : Use columns like Chiralpak IA/IB to separate enantiomers.
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during indole-acetic acid synthesis.
- Circular dichroism (CD) : Verify enantiopurity post-synthesis .
Methodological Notes
- Data Reproducibility : Ensure batch-to-batch consistency via NMR/HPLC and document synthetic protocols in detail .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal care approvals .
- Open Science : Deposit crystallographic data in the Cambridge Structural Database (CSD) for community validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
